molecular formula C20H14ClN3O5S2 B11530699 4-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-(phenylsulfonyl)benzohydrazide

4-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-(phenylsulfonyl)benzohydrazide

Cat. No.: B11530699
M. Wt: 475.9 g/mol
InChI Key: FBBAZSSGDZSQJX-UHFFFAOYSA-N
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Description

4-CHLORO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzisothiazole core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

The synthesis of 4-CHLORO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE typically involves multi-step organic reactions. The preparation methods include:

    Synthetic Routes: The synthesis begins with the preparation of the benzisothiazole core, followed by the introduction of the sulfonyl and hydrazide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

    Industrial Production Methods: Industrial production may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and recycling of solvents.

Chemical Reactions Analysis

4-CHLORO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reactions.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions.

Scientific Research Applications

4-CHLORO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing various organic molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, such as infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response, leading to its observed biological effects.

Comparison with Similar Compounds

4-CHLORO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE can be compared with other similar compounds:

    Similar Compounds: Compounds with similar structures include other benzisothiazole derivatives and sulfonyl hydrazides.

    Uniqueness: The unique combination of the benzisothiazole core and sulfonyl hydrazide groups gives this compound distinct chemical and biological properties, making it a valuable molecule for research and development.

Properties

Molecular Formula

C20H14ClN3O5S2

Molecular Weight

475.9 g/mol

IUPAC Name

N-(benzenesulfonyl)-4-chloro-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)benzohydrazide

InChI

InChI=1S/C20H14ClN3O5S2/c21-15-12-10-14(11-13-15)20(25)24(31(28,29)16-6-2-1-3-7-16)22-19-17-8-4-5-9-18(17)30(26,27)23-19/h1-13H,(H,22,23)

InChI Key

FBBAZSSGDZSQJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C(=O)C2=CC=C(C=C2)Cl)NC3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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